Emepronium

描述

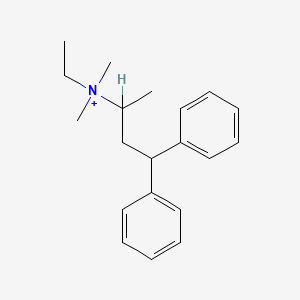

A muscarinic antagonist used mainly in the treatment of urinary syndromes. It is incompletely absorbed from the gastrointestinal tract and does not cross the blood-brain barrier.

Structure

3D Structure

属性

CAS 编号 |

27892-33-7 |

|---|---|

分子式 |

C20H28N+ |

分子量 |

282.4 g/mol |

IUPAC 名称 |

4,4-diphenylbutan-2-yl-ethyl-dimethylazanium |

InChI |

InChI=1S/C20H28N/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,5,16H2,1-4H3/q+1 |

InChI 键 |

JEJBJBKVPOWOQK-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |

规范 SMILES |

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |

其他CAS编号 |

27892-33-7 |

相关CAS编号 |

3614-30-0 (bromide) |

同义词 |

Bromide, Emepronium Cetiprin Emepronium Emepronium Bromide |

产品来源 |

United States |

Foundational & Exploratory

Emepronium Bromide's Mechanism of Action on Detrusor Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emepronium bromide is a quaternary ammonium anticholinergic agent historically utilized in the management of urinary frequency and overactive bladder. Its primary mechanism of action on the detrusor muscle is the competitive antagonism of muscarinic acetylcholine receptors, leading to smooth muscle relaxation and an increase in bladder capacity. While its clinical effects are documented, publicly available, specific quantitative data on its receptor binding affinities and functional potency in the human detrusor muscle are limited. This guide synthesizes the known pharmacological principles of this compound bromide's action, details the experimental methodologies used to characterize such compounds, and illustrates the relevant physiological signaling pathways.

Core Mechanism of Action: Anticholinergic Properties

The foundational mechanism of this compound bromide is its action as an anticholinergic, or muscarinic receptor antagonist.[1][2] The detrusor muscle, the main smooth muscle component of the bladder wall, is richly innervated by the parasympathetic nervous system. During micturition, parasympathetic nerves release acetylcholine (ACh), which binds to muscarinic receptors on the detrusor muscle cells, initiating a signaling cascade that results in muscle contraction and bladder emptying.

This compound bromide exerts its therapeutic effect by competitively blocking these muscarinic receptors. By occupying the receptor binding sites, it prevents acetylcholine from binding and initiating the contractile signal. This results in a dose-dependent relaxation of the detrusor muscle, which in a clinical context, manifests as a decrease in the amplitude of voiding contractions, reduced urinary frequency, and an increase in bladder capacity.[3]

Role of Muscarinic Receptor Subtypes: M2 and M3

The human detrusor muscle primarily expresses M2 and M3 muscarinic receptor subtypes. While the M2 subtype is more abundant, the M3 subtype is considered the primary mediator of detrusor contraction. This compound bromide, as a non-selective anticholinergic, is presumed to act on both M2 and M3 receptors. The blockade of M3 receptors directly inhibits the primary pathway for contraction. The antagonism of M2 receptors may also contribute to relaxation, albeit through a more indirect mechanism.

Secondary Mechanisms of Action

Ganglionic Blockade: this compound bromide has been identified as a ganglionic blocking agent.[4] This means it can block the action of acetylcholine at the nicotinic receptors in autonomic ganglia. By blocking parasympathetic ganglia, it can further reduce the signal for bladder contraction. However, the clinical significance and potency of this effect relative to its direct muscarinic antagonism on the detrusor are not well-quantified in available literature.

Calcium Channel Effects: Some anticholinergic drugs used for overactive bladder have been noted to possess calcium channel blocking properties. These actions can contribute to smooth muscle relaxation by inhibiting the influx of extracellular calcium that is essential for contraction. While the potential for this compound bromide to have such effects exists, specific studies quantifying its activity on L-type calcium channels in detrusor muscle are not readily available.

Quantitative Pharmacological Data

A comprehensive review of the available scientific literature did not yield specific quantitative data for this compound bromide such as binding affinities (Ki), functional inhibitory constants (pA2), or half-maximal inhibitory concentrations (IC50) for its action on M2 and M3 receptors in the detrusor muscle. The following table provides an example of such data for other well-characterized anticholinergic agents to illustrate the typical parameters assessed.

| Compound | Receptor Subtype | Parameter | Value | Tissue/System |

| Atropine | M3 | pA2 | ~8.9 | Human Bladder |

| Tolterodine | M2/M3 | Ki | M2: ~2.0 nM, M3: ~3.6 nM | Human Recombinant |

| Darifenacin | M3 | pKi | ~8.9 | Human Recombinant |

| Oxybutynin | M2/M3 | Ki | M2: ~18 nM, M3: ~3.2 nM | Human Recombinant |

Note: This table is for illustrative purposes and does not contain data for this compound bromide due to its unavailability in the reviewed literature.

Signaling Pathways

The interaction of this compound bromide with the detrusor muscle's signaling pathways is primarily at the initial receptor level. The following diagrams illustrate the normal physiological pathway of detrusor contraction and the points of inhibition by this compound bromide.

Caption: Physiological M3 Receptor-Mediated Detrusor Contraction Pathway.

Caption: Inhibition of M3 Receptor Signaling by this compound Bromide.

Experimental Protocols

The characterization of a muscarinic antagonist like this compound bromide on detrusor muscle function involves a series of in vitro experiments.

In Vitro Detrusor Muscle Contraction Studies

Objective: To determine the functional potency of this compound bromide in inhibiting agonist-induced detrusor muscle contraction.

Methodology:

-

Tissue Preparation: Detrusor muscle strips are dissected from animal (e.g., guinea pig, rat) or human bladders obtained during surgery. The mucosal layer is often removed to isolate the effects on the smooth muscle.

-

Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric Tension Recording: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Agonist-Induced Contraction: A stable baseline tension is established. A muscarinic agonist, such as carbachol, is then added to the organ bath in a cumulative manner to generate a concentration-response curve.

-

Antagonist Inhibition: The experiment is repeated in the presence of increasing concentrations of this compound bromide. The antagonist is typically pre-incubated with the tissue for a set period before the addition of the agonist.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound bromide is used to calculate the pA2 value via a Schild plot, which provides a measure of the antagonist's affinity for the receptor. The IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) can also be determined.

Caption: Experimental Workflow for Detrusor Contraction Assay.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound bromide for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing specific human muscarinic receptor subtypes (M2 or M3) or homogenized detrusor tissue are prepared.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound bromide.

-

Separation and Counting: The reaction is terminated, and the bound radioligand is separated from the unbound. The amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound bromide functions as a non-selective muscarinic receptor antagonist on the detrusor muscle, which is its primary mechanism for alleviating symptoms of an overactive bladder. Its pharmacological profile may also include a ganglionic blocking effect. While the qualitative aspects of its mechanism are understood and align with other anticholinergic agents, a notable gap exists in the public domain regarding specific quantitative data (Ki, pA2, IC50) for this compound bromide's interaction with detrusor muscle receptors. Further research employing the detailed experimental protocols outlined in this guide would be necessary to fully elucidate its quantitative pharmacological profile and to provide a more precise comparison with newer, more selective antimuscarinic agents.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. clinicalpub.com [clinicalpub.com]

- 3. Effects of drugs used in the therapy of detrusor hyperactivity on the volume-induced contractions of the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uropharmacology: VII. Ganglionic stimulating and blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Emepronium Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of Emepronium and its derivatives. This compound bromide, a quaternary ammonium anticholinergic agent, is a muscarinic receptor antagonist primarily used in the treatment of urinary frequency and incontinence.[1][2] This document details a plausible synthetic pathway to this compound bromide, outlines key characterization techniques with expected data, and provides protocols for relevant pharmacological assays. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticholinergic drugs.

Introduction to this compound

This compound is a quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors.[3][4] Its structure features a chiral quaternary ammonium center, which is crucial for its interaction with the receptor. As an anticholinergic drug, it inhibits the effects of acetylcholine, a neurotransmitter that plays a key role in the parasympathetic nervous system, leading to smooth muscle relaxation.[3] This mechanism of action makes it effective in treating conditions characterized by smooth muscle spasms, such as overactive bladder.[2] The development of this compound derivatives is an active area of research aimed at improving selectivity for specific muscarinic receptor subtypes, thereby enhancing therapeutic efficacy and reducing side effects.

Synthesis of this compound Bromide and Derivatives

The synthesis of this compound bromide can be approached through a multi-step process involving the formation of a key tertiary amine intermediate, followed by quaternization. The general strategy for creating derivatives would involve modification of the alkyl groups on the quaternary ammonium nitrogen or substitutions on the diphenylpropyl backbone.

Proposed Synthetic Pathway for this compound Bromide

A plausible synthetic route to this compound bromide is outlined below, starting from the synthesis of a 4,4-diphenylbutanoic acid derivative, which is then converted to the key tertiary amine precursor, N,N-dimethyl-4,4-diphenylbutan-2-amine. The final step involves the quaternization of this tertiary amine with ethyl bromide.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps. These are based on established methods for analogous chemical transformations.

Step 1: Synthesis of 4,4-diphenylbutan-2-one

This step can be achieved via the reaction of a 4,4-diphenylbutanoic acid derivative with an organometallic reagent.

-

Materials: 4,4-diphenylbutanoic acid, Methyllithium (MeLi) or similar organometallic reagent, anhydrous diethyl ether or THF, hydrochloric acid.

-

Procedure:

-

Dissolve 4,4-diphenylbutanoic acid in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of Methyllithium in diethyl ether dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4,4-diphenylbutan-2-one.

-

Step 2: Synthesis of N,N-dimethyl-4,4-diphenylbutan-2-amine

This intermediate is synthesized via reductive amination of the ketone produced in the previous step.

-

Materials: 4,4-diphenylbutan-2-one, Dimethylamine solution, Sodium cyanoborohydride (NaBH3CN) or another suitable reducing agent, Methanol.

-

Procedure:

-

Dissolve 4,4-diphenylbutan-2-one in methanol.

-

Add an excess of dimethylamine solution to the mixture.

-

Adjust the pH of the solution to approximately 6-7 using a suitable acid (e.g., acetic acid).

-

Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature.

-

Continue stirring at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully add hydrochloric acid to decompose the excess reducing agent.

-

Make the solution basic with a sodium hydroxide solution and extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N,N-dimethyl-4,4-diphenylbutan-2-amine.

-

Step 3: Synthesis of this compound Bromide (Quaternization)

The final step is the alkylation of the tertiary amine with ethyl bromide to form the quaternary ammonium salt.

-

Materials: N,N-dimethyl-4,4-diphenylbutan-2-amine, Ethyl bromide, Acetonitrile or another suitable polar aprotic solvent.

-

Procedure:

-

Dissolve N,N-dimethyl-4,4-diphenylbutan-2-amine in acetonitrile.

-

Add an excess of ethyl bromide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours. The product will often precipitate out of the solution.

-

Monitor the reaction progress by TLC (disappearance of the starting amine).

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold acetonitrile or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound bromide.

-

Characterization of this compound Bromide and Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following techniques are typically employed.

Spectroscopic Data

Table 1: Spectroscopic Data for this compound Bromide

| Technique | Expected Data |

| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.4 ppm), CH proton adjacent to phenyl groups (triplet, ~4.0-4.2 ppm), CH proton adjacent to the nitrogen (multiplet, ~3.5-3.7 ppm), N-CH₂CH₃ protons (quartet, ~3.3-3.5 ppm), N-(CH₃)₂ protons (singlet, ~3.1-3.3 ppm), CH₂ protons (multiplet, ~2.2-2.4 ppm), C-CH₃ protons (doublet, ~1.3-1.5 ppm), N-CH₂CH₃ protons (triplet, ~1.2-1.4 ppm). |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), Quaternary ammonium carbon (~60-70 ppm), other aliphatic carbons (~10-60 ppm). |

| IR (KBr) | C-H stretching (aromatic) ~3050 cm⁻¹, C-H stretching (aliphatic) ~2850-2980 cm⁻¹, C=C stretching (aromatic) ~1600 and 1490 cm⁻¹, C-N stretching ~1200-1250 cm⁻¹, Characteristic absorptions for quaternary ammonium salts.[5][6] |

| Mass Spec. | Expected [M-Br]⁺ ion at m/z 282.2.[7] |

Mass Spectrometry Fragmentation

The mass spectrum of this compound shows a characteristic fragmentation pattern.

Table 2: Mass Spectrometry Fragmentation Data for this compound [7]

| m/z | Proposed Fragment |

| 282.2 | [M-Br]⁺ (this compound Cation) |

| 224.1 | [M-Br - C₄H₁₀]⁺ |

| 167.1 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |

| 91.1 | [C₇H₇]⁺ (Tropylium cation) |

Pharmacological Characterization

The pharmacological activity of this compound and its derivatives is primarily assessed through their interaction with muscarinic acetylcholine receptors.

Muscarinic Receptor Binding Affinity

The affinity of a compound for different muscarinic receptor subtypes (M1-M5) is a critical determinant of its pharmacological profile. This is typically determined using competitive radioligand binding assays.

Table 3: Muscarinic Receptor Binding Affinities (Ki, nM) of this compound Bromide

| Receptor Subtype | Ki (nM) |

| M1 | ~1-5 |

| M2 | ~1-5 |

| M3 | ~1-5 |

| M4 | Data not readily available |

| M5 | Data not readily available |

Note: this compound bromide generally shows low selectivity across M1, M2, and M3 receptor subtypes.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., an this compound derivative) to a specific muscarinic receptor subtype.

-

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Test compound (this compound derivative).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

In a series of tubes, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a known antagonist like atropine).

-

Add the receptor membrane preparation to each tube to initiate the binding reaction.

-

Incubate the tubes at a controlled temperature for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound and its derivatives. The provided synthetic strategies and characterization data serve as a starting point for researchers aiming to develop novel anticholinergic agents with improved pharmacological properties. The detailed experimental protocols offer practical guidance for the synthesis and evaluation of these compounds. Further research into the structure-activity relationships of this compound derivatives will be crucial for the design of next-generation therapies for overactive bladder and other conditions involving smooth muscle dysfunction.

References

- 1. Quantitative analysis of this compound bromide by demethylation and selected ion monitoring GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. This compound Bromide | C20H28BrN | CID 71820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,2-dimethyl-4,4-diphenylbutan-2-amine | C18H23N | CID 3044109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound bromide - Wikipedia [en.wikipedia.org]

- 7. crimsonpublishers.com [crimsonpublishers.com]

Emepronium and Muscarinic Receptors: A Review of Available Data

Despite its classification as a muscarinic receptor antagonist, a comprehensive search of publicly available scientific literature reveals a significant gap in the detailed characterization of Emepronium's binding affinity and functional antagonism at the individual muscarinic receptor subtypes (M1, M2, M3, M4, and M5).

This compound is recognized as a quaternary ammonium anticholinergic agent, which is used clinically for its antispasmodic effects on the urinary bladder. Its therapeutic action is understood to stem from the blockade of muscarinic receptors, leading to smooth muscle relaxation. However, the precise affinity profile of this compound across the five muscarinic receptor subtypes remains largely undocumented in accessible research.

This technical guide was intended to provide an in-depth analysis of this compound's interaction with each muscarinic receptor subtype, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways. Regrettably, a thorough and multi-faceted search of scientific databases has not yielded the specific binding affinities (Ki values) or functional antagonist potencies (pA2 values) necessary to construct such a detailed report.

The absence of this data prevents the creation of the following key components of the requested technical guide:

-

Quantitative Data Summary: A table comparing the Ki and/or pA2 values of this compound for the M1, M2, M3, M4, and M5 receptor subtypes cannot be generated.

-

Detailed Experimental Protocols: Without specific studies on this compound's receptor subtype affinity, it is impossible to describe the precise methodologies employed, such as the specific radioligands, cell lines, and analytical techniques used.

-

Signaling Pathway and Experimental Workflow Visualizations: Meaningful diagrams illustrating the interaction of this compound with muscarinic receptor signaling pathways or the workflows of binding and functional assays cannot be accurately produced without the foundational quantitative data.

The lack of detailed public data on the muscarinic receptor subtype affinity of this compound presents a clear knowledge gap. For researchers in urology, pharmacology, and drug development, this represents an opportunity for further investigation. Characterizing the binding and functional profile of this compound at each of the five muscarinic receptor subtypes would provide a more complete understanding of its mechanism of action and could inform the development of more selective and effective therapies for urinary disorders. Future research efforts could focus on conducting radioligand binding assays using cloned human muscarinic receptors and functional assays to determine the pA2 values in relevant cellular or tissue-based models. Such studies would be invaluable in elucidating the full pharmacological profile of this established therapeutic agent.

Structure-Activity Relationship of Emepronium Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emepronium, a quaternary ammonium anticholinergic agent, has been utilized in the management of urinary frequency and incontinence due to its antispasmodic properties targeting muscarinic receptors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its prospective analogs. While comprehensive SAR studies detailing a wide range of this compound analogs are not extensively available in public literature, this document extrapolates key SAR principles from the broader class of quaternary ammonium muscarinic antagonists to predict the activity of hypothetical this compound derivatives. This guide also details the underlying muscarinic receptor signaling pathways and provides a standard experimental protocol for assessing the anticholinergic activity of these compounds.

Introduction to this compound and Muscarinic Antagonism

This compound bromide is a quaternary ammonium compound that acts as a non-selective muscarinic receptor antagonist.[1][2] Its therapeutic effect in treating overactive bladder stems from its ability to block the action of acetylcholine at muscarinic receptors in the detrusor muscle, leading to muscle relaxation and an increase in bladder capacity. The core structure of this compound features a quaternary ammonium head, a flexible alkyl chain, and bulky diphenylpropyl group, all of which are critical for its anticholinergic activity. Understanding the relationship between these structural components and the resulting biological activity is crucial for the design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Predicted Structure-Activity Relationships of this compound Analogs

Based on the established SAR of quaternary ammonium anticholinergics, the following predictions can be made regarding the modification of the this compound structure.

The Quaternary Ammonium Group

The positively charged quaternary ammonium group is essential for binding to the anionic site of the muscarinic receptor.

-

Modification of Alkyl Substituents: Replacing the ethyl and methyl groups on the nitrogen with larger alkyl groups is expected to decrease potency due to steric hindrance. A decrease in the size of these substituents may also negatively impact binding affinity.

The Alkyl Chain

The length and flexibility of the alkyl chain connecting the quaternary head to the bulky lipophilic groups influence the proper orientation of the molecule within the receptor binding pocket.

-

Chain Length Variation: The existing chain length in this compound is likely optimal or near-optimal. Significant deviation, either shortening or lengthening, may disrupt the ideal interaction with the receptor and reduce antagonist activity.

The Diphenylpropyl Moiety

The bulky and lipophilic diphenylpropyl group is crucial for establishing strong hydrophobic interactions with the receptor, a key feature of potent muscarinic antagonists.

-

Aromatic Substitution: Introduction of substituents on the phenyl rings can modulate activity. Electron-withdrawing groups may enhance potency, while bulky substituents could introduce steric clashes.

-

Replacement of Phenyl Rings: Replacing one or both phenyl rings with other aromatic or cycloalkyl groups could influence both potency and receptor subtype selectivity. For instance, replacement with a cyclohexyl ring may alter the hydrophobic interactions.

Data Presentation: Predicted Activity of Hypothetical this compound Analogs

The following table summarizes the predicted impact of structural modifications on the anticholinergic activity of hypothetical this compound analogs, based on general SAR principles for muscarinic antagonists. The activity is qualitatively predicted as High, Medium, or Low.

| Analog | Modification from this compound | Predicted Anticholinergic Activity | Rationale |

| E-1 | Replacement of one phenyl group with a cyclohexyl group | Medium-High | Maintains a bulky lipophilic group, but alters hydrophobic interaction. |

| E-2 | Introduction of a para-chloro substituent on one phenyl ring | High | Electron-withdrawing group may enhance binding affinity. |

| E-3 | Shortening of the alkyl chain by one methylene unit | Low-Medium | Suboptimal chain length may hinder proper receptor binding. |

| E-4 | Replacement of the ethyl group on the nitrogen with a propyl group | Medium | Increased steric bulk at the quaternary head may slightly reduce affinity. |

| E-5 | Replacement of both phenyl groups with cyclohexyl groups | Medium | Significant alteration of hydrophobic character while maintaining bulk. |

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5) which couple to different G-proteins and initiate distinct downstream signaling cascades.

Caption: Canonical signaling pathways for muscarinic receptor subtypes.

Experimental Protocols

The primary method for determining the affinity of this compound analogs for muscarinic receptors is the radioligand binding assay.

Muscarinic Receptor Binding Assay ([³H]-N-Methylscopolamine)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of test compounds for muscarinic receptors using the non-selective antagonist radioligand [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

-

Cell membranes expressing muscarinic receptors (e.g., from CHO cells transfected with a specific mAChR subtype, or rat brain homogenate)

-

[³H]-N-methylscopolamine ([³H]-NMS)

-

Test this compound analogs

-

Atropine (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-NMS, and cell membranes.

-

Non-specific Binding: Assay buffer, [³H]-NMS, atropine (at a high concentration, e.g., 1 µM), and cell membranes.

-

Competitive Binding: Assay buffer, [³H]-NMS, varying concentrations of the test this compound analog, and cell membranes.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the [³H]-NMS radioligand binding assay.

Conclusion

The structure-activity relationship of this compound analogs is predicted to follow the established principles for quaternary ammonium muscarinic antagonists. The quaternary ammonium head, the nature of its alkyl substituents, the length of the connecting alkyl chain, and the bulky lipophilic diphenylpropyl moiety are all critical determinants of antagonist activity. Future drug design efforts should focus on subtle modifications of these key structural features to potentially enhance potency and introduce receptor subtype selectivity, thereby improving the therapeutic profile and reducing side effects. The experimental protocols outlined in this guide provide a robust framework for the pharmacological evaluation of such novel analogs.

References

Pharmacological Profile of Emepronium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emepronium, as this compound bromide, is a quaternary ammonium compound that functions as a non-selective muscarinic receptor antagonist.[1] Its primary clinical application is in urology as an antispasmodic agent for the treatment of urinary frequency and urge incontinence.[2] The permanent positive charge of the quaternary ammonium group restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects often associated with anticholinergic agents.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetic properties, and the experimental methodologies used for its characterization.

Core Pharmacological Attributes

This compound exerts its therapeutic effect by competitively blocking acetylcholine at muscarinic receptors, leading to the relaxation of the detrusor muscle of the bladder. This action increases bladder capacity and reduces the frequency and urgency of urination.[2]

Data Presentation

Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Administration Route | Reference |

| Elimination Half-life | 2.9 hours (± 21% CV) | Human | Intravenous | |

| Systemic Clearance | 899 ml/min (± 22% CV) | Human | Intravenous | |

| Volume of Distribution | 2151 L (± 16% CV) | Human | Intravenous | |

| Plasma Protein Binding | ~40% | Human | - | |

| Oral Bioavailability | 54% | Human | Oral Solution | |

| Intramuscular Bioavailability | 78% | Human | Intramuscular Solution |

Mechanism of Action: Signaling Pathways

This compound, as a muscarinic antagonist, inhibits the signaling pathways activated by acetylcholine in the bladder detrusor muscle. The primary receptors involved in bladder contraction are the M2 and M3 muscarinic subtypes.

Diagram: Muscarinic Receptor Signaling in Detrusor Muscle

Caption: Antagonistic action of this compound on M2 and M3 muscarinic receptor signaling pathways in bladder detrusor smooth muscle cells.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological profile of compounds like this compound. Below are representative protocols for key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for muscarinic receptor subtypes.

1. Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable non-selective muscarinic antagonist radioligand.

-

Membrane Preparations: Cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

-

Test Compound: this compound bromide.

-

Reference Compound: Atropine (for determination of non-specific binding).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

2. Procedure:

- Prepare serial dilutions of this compound bromide in assay buffer.

- In a 96-well plate, add in the following order:

- Assay buffer.

- Membrane preparation (containing a specific muscarinic receptor subtype).

- A fixed concentration of [³H]-NMS (typically at or below its Kd value).

- Increasing concentrations of this compound bromide or assay buffer (for total binding) or a saturating concentration of atropine (for non-specific binding).

- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

- Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Workflow for Radioligand Binding Assay

Caption: A generalized workflow for determining the binding affinity of this compound to muscarinic receptors using a radioligand binding assay.

Urodynamic Study in Human Subjects

This protocol describes a typical urodynamic study to evaluate the effect of a drug like this compound on bladder function.

1. Patient Preparation:

-

Obtain informed consent.

-

Instruct the patient to arrive with a comfortably full bladder.

-

Perform a baseline uroflowmetry (measurement of urine flow rate).

-

Measure post-void residual (PVR) urine volume via ultrasound or catheterization.

2. Equipment:

-

Multi-channel urodynamic system.

-

Pressure transducers.

-

Infusion pump.

-

Dual-lumen urethral catheter (for bladder filling and pressure measurement).

-

Rectal or vaginal catheter (for measurement of intra-abdominal pressure).

-

Commode or uroflowmetry chair.

3. Procedure (Cystometry):

- Position the patient comfortably (e.g., sitting or supine).

- Insert the urethral and rectal/vaginal catheters.

- Calibrate the pressure transducers to atmospheric pressure.

- Begin filling the bladder with sterile saline or water at a controlled rate (e.g., 10-100 mL/min).

- Record the following parameters continuously:

- Intravesical pressure (Pves).

- Abdominal pressure (Pabd).

- Detrusor pressure (Pdet = Pves - Pabd).

- Infused volume.

- Note the patient's sensations during filling (e.g., first sensation of filling, first desire to void, strong desire to void).

- Observe for any involuntary detrusor contractions.

- Once the bladder is full (as indicated by the patient), stop the infusion and record the maximum cystometric capacity.

4. Procedure (Pressure-Flow Study):

- Ask the patient to void into the uroflowmeter.

- Continue to record Pves and Pabd to calculate Pdet during voiding.

- Measure the voided volume and calculate the PVR.

5. Data Analysis:

-

Compare urodynamic parameters before and after administration of this compound, including:

-

Maximum cystometric capacity.

-

Bladder compliance.

-

Presence and amplitude of involuntary detrusor contractions.

-

Maximum urinary flow rate (Qmax).

-

Detrusor pressure at maximum flow (Pdet@Qmax).

-

Post-void residual volume.

-

Diagram: Urodynamic Study Workflow

Caption: A simplified workflow of a urodynamic study to assess the effects of this compound on bladder function.

Conclusion

This compound is a peripherally acting, non-selective muscarinic antagonist effective in the management of overactive bladder symptoms. Its quaternary ammonium structure is a key feature, limiting its central nervous system penetration and associated side effects. While quantitative data on its specific binding affinities for muscarinic receptor subtypes are limited in the public domain, its functional effects are well-documented through urodynamic studies. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel compounds targeting the muscarinic system for the treatment of bladder dysfunction. Future research focused on elucidating the precise receptor subtype selectivity of this compound could provide a more nuanced understanding of its pharmacological profile.

References

- 1. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

- 2. Quantitative in vivo receptor binding. IV: Detection of muscarinic receptor down-regulation by equilibrium and by tracer kinetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Emepronium Binding to the M3 Muscarinic Receptor: A Technical Guide

Audience: This document is intended for researchers, computational chemists, and drug development professionals involved in the study of G-protein coupled receptors (GPCRs) and the application of computational methods in pharmacology.

Abstract: The M3 muscarinic acetylcholine receptor (M3R) is a critical G-protein coupled receptor involved in mediating smooth muscle contraction and glandular secretion, making it a key target for therapeutic intervention in conditions like overactive bladder.[1][2][3][4] Emepronium is an anticholinergic agent that exerts its effects by antagonizing these receptors. Understanding the precise molecular interactions between this compound and the M3R is paramount for the rational design of more selective and potent therapeutics. This technical guide outlines a comprehensive in silico workflow for modeling the binding of this compound to the M3 muscarinic receptor. While specific molecular docking and dynamics studies for this compound are not extensively detailed in publicly available literature, this document constructs a robust methodology based on established protocols for other antagonists targeting the M3R.[5][6][7] The guide covers homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, supplemented with protocols for experimental validation.

Introduction: The M3 Muscarinic Receptor and this compound

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are integral membrane proteins belonging to the rhodopsin family of G-protein-coupled receptors (GPCRs).[5] They play pivotal roles in regulating numerous physiological functions in both the central and peripheral nervous systems.[5] The M3 subtype, in particular, is predominantly found on smooth muscle cells and in glandular tissues.[1][2][8]

Upon activation by the endogenous agonist acetylcholine, the M3R couples to G-proteins of the Gq/11 class.[1][9][10] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[9][10] These second messengers subsequently trigger an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), resulting in physiological responses such as smooth muscle contraction and glandular secretion.[1][9]

This compound bromide is a quaternary ammonium anticholinergic agent used to treat urinary frequency and incontinence by blocking the action of acetylcholine at muscarinic receptors in the bladder, leading to muscle relaxation.[2] In silico modeling provides an atomic-level perspective on the binding process, enabling the identification of key interacting residues, the prediction of binding affinity, and an understanding of the structural basis for selectivity. This knowledge is invaluable for structure-based drug design and the optimization of lead compounds.[11][12]

M3 Receptor Signaling Pathway

The canonical signaling pathway initiated by M3R activation is crucial for its physiological effects. The process begins with agonist binding and culminates in a cellular response.

A Proposed In Silico Modeling Workflow

This section details a comprehensive computational methodology to investigate the binding of this compound to the M3R. This workflow is based on successful modeling studies of other GPCRs and M3R antagonists.[5][6][13]

Homology Modeling of the Human M3 Receptor

While crystal structures for the M3R exist (e.g., PDB ID: 4DAJ), they are often for non-human species or may be in a conformation bound to a different ligand.[7][12] Therefore, constructing a high-quality homology model of the human M3R in a relevant state can be a critical first step.

Protocol: M3R Homology Modeling

-

Template Selection: Identify suitable high-resolution crystal structures as templates. The M2 muscarinic receptor (e.g., PDB: 3UON) or the M3 receptor itself (PDB: 4DAJ) are excellent choices due to high sequence identity.[7][14]

-

Sequence Alignment: Perform a sequence alignment between the human M3R target sequence (UniProt: P20309) and the template sequence.

-

Model Building: Use modeling software such as MODELLER or the Prime module in Schrödinger to generate 3D models based on the alignment.[5]

-

Loop Refinement: The extracellular and intracellular loops often have lower sequence identity to the template. These regions should be refined using loop modeling algorithms.

-

Model Validation: Assess the quality of the generated models using tools like PROCHECK for Ramachandran plot analysis and verify stereochemical quality. The model with the best scores is selected for docking.

Ligand and Receptor Preparation

Proper preparation of both the ligand (this compound) and the receptor model is essential for accurate docking.

Protocol: Ligand and Receptor Preparation

-

Receptor:

-

Load the selected M3R model or crystal structure into a molecular modeling environment (e.g., Maestro, Chimera).

-

Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH of 7.4.[5]

-

Remove all water molecules and other non-essential co-factors.

-

Perform a restrained energy minimization using a suitable force field (e.g., OPLS, CHARMM) to relieve any steric clashes.[5][13]

-

-

Ligand (this compound):

-

Obtain the 2D structure of this compound and convert it to a 3D structure.

-

Generate multiple low-energy conformers.

-

Assign partial atomic charges using a quantum mechanical method or a standard force field.

-

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[11][15]

Protocol: Molecular Docking of this compound

-

Binding Site Definition: The orthosteric binding site of the M3R is a well-characterized hydrophobic pocket within the transmembrane helices.[5] Define the docking grid box around key residues known to interact with classical M3 antagonists, such as those in transmembrane domains 3, 5, 6, and 7.[16]

-

Docking Execution: Use docking software like Glide, AutoDock, or GOLD to dock the prepared this compound conformers into the defined binding site.[15] These programs use different search algorithms and scoring functions to explore possible binding poses.

-

Pose Selection and Analysis:

-

Rank the resulting poses based on their docking scores, which estimate the binding affinity.

-

Visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.

-

Analyze the intermolecular interactions (hydrogen bonds, ionic interactions, cation-pi, hydrophobic contacts) between this compound and the receptor for the most favorable poses.[6][17]

-

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations are crucial for assessing the stability of the docked pose and understanding the dynamic behavior of the ligand-receptor complex in a more realistic environment.[13][18]

Protocol: MD Simulation of the this compound-M3R Complex

-

System Setup:

-

Embed the top-ranked this compound-M3R complex into a pre-equilibrated lipid bilayer, such as 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), which mimics a cell membrane.[5][19]

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological concentration of ~0.15 M.[5]

-

-

Simulation Parameters:

-

Use a modern force field like AMBER, CHARMM, or GROMOS for the protein, ligand, lipids, and water.[13]

-

Employ periodic boundary conditions to simulate an infinite system.

-

Use the Particle Mesh Ewald (PME) method for long-range electrostatic calculations.

-

-

Equilibration: Perform a multi-step equilibration protocol. This typically involves initial energy minimization, followed by short simulations with position restraints on heavy atoms of the protein and ligand, which are gradually released to allow the system to relax without drastic changes.

-

Production Run: Run the production simulation for at least 100 nanoseconds (ns) or longer to ensure adequate sampling of conformational space.[18]

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms to assess the stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the receptor upon ligand binding.

-

Interaction Analysis: Monitor the persistence of key hydrogen bonds, salt bridges, and hydrophobic contacts throughout the simulation.

-

Binding Free Energy: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on snapshots from the trajectory to estimate the binding free energy.

-

Quantitative Data Presentation (Illustrative)

The following tables illustrate the types of quantitative data that would be generated from the proposed in silico workflow.

Table 1: Illustrative Molecular Docking Results for this compound

| Docking Program | Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues (and Interaction Type) |

| Glide | 1 | -10.5 | Asp147 (Ionic), Tyr148 (H-bond), Trp503 (Cation-π), Phe222 (Hydrophobic) |

| 2 | -9.8 | Asp147 (Ionic), Asn507 (H-bond), Tyr506 (Hydrophobic) | |

| AutoDock Vina | 1 | -9.2 | Asp147 (Ionic), Tyr148 (H-bond), Trp503 (Cation-π), Thr235 (Hydrophobic) |

| 2 | -8.9 | Asp147 (Ionic), Tyr506 (H-bond), Phe222 (Hydrophobic) |

Table 2: Illustrative MD Simulation Stability Metrics (100 ns)

| System Component | Average RMSD (Å) | Average RMSF (Å) | Notes |

| M3R Backbone (TM domains) | 1.8 ± 0.3 | 1.2 ± 0.5 | Transmembrane helices remain stable. |

| M3R Backbone (Loops) | 3.5 ± 0.8 | 2.9 ± 1.1 | Extracellular loops show higher flexibility. |

| This compound (heavy atoms) | 1.2 ± 0.4 | 0.9 ± 0.3 | Ligand remains stably bound in the orthosteric pocket. |

Table 3: Illustrative Binding Free Energy Calculation

| Method | ΔG_bind (kcal/mol) | van der Waals Energy | Electrostatic Energy | Solvation Energy |

| MM/PBSA | -35.7 ± 4.5 | -48.2 | -25.5 | +38.0 |

Experimental Validation Protocols

In silico predictions must be validated through empirical experiments to confirm their accuracy and relevance.

Site-Directed Mutagenesis

This technique is used to confirm the importance of specific amino acid residues identified in the computational model.[5][20]

Protocol: Site-Directed Mutagenesis and Analysis

-

Mutant Construction: Based on the docking and MD simulation results, identify key interacting residues (e.g., a tyrosine forming a hydrogen bond). Create a mutant M3R where this residue is replaced, typically with an alanine, to remove the interaction.

-

Expression: Express both the wild-type (WT) and mutant receptors in a suitable cell line, such as COS-7 or HEK-293 cells.[5][10]

-

Binding Assay: Perform radioligand binding assays (see below) on membranes prepared from these cells.

-

Analysis: A significant increase in the dissociation constant (Kd) or inhibition constant (Ki) for this compound at the mutant receptor compared to the WT receptor confirms the importance of that residue in binding.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a ligand to a receptor. A competition binding assay can determine the inhibition constant (Ki) of this compound.

Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the M3R.[21]

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled M3R antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of unlabeled this compound.[5][21]

-

Incubation: Incubate the mixture at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5 hours).[5]

-

Separation: Rapidly separate the bound and free radioligand by filtration over glass fiber filters.[5]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation. This experimental Ki can then be directly compared to the computationally predicted binding affinity.

Conclusion

The in silico workflow detailed in this guide provides a powerful, multi-faceted approach to elucidating the molecular basis of this compound's interaction with the M3 muscarinic receptor. By combining homology modeling, molecular docking, and extensive molecular dynamics simulations, researchers can generate a dynamic and atomic-resolution model of the binding event. Such a model is instrumental in identifying key interactions that govern binding affinity and selectivity. Crucially, the computational predictions form testable hypotheses that can be confirmed using established experimental techniques like site-directed mutagenesis and radioligand binding assays. This synergistic cycle of computational modeling and experimental validation is fundamental to modern structure-based drug design, paving the way for the development of next-generation therapeutics with improved efficacy and reduced side effects.

References

- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 2. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. adooq.com [adooq.com]

- 9. researchgate.net [researchgate.net]

- 10. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Muscarinic acetylcholine receptors: structural basis of ligand binding and G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site | Semantic Scholar [semanticscholar.org]

- 21. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Development of Emepronium as an Antispasmodic Agent: A Technical Guide

An In-depth Examination of the Synthesis, Pharmacological Evaluation, and Clinical Application of a Quaternary Ammonium Anticholinergic Agent for the Treatment of Bladder Spasms.

Introduction

Emepronium, available as this compound bromide and this compound carrageenate, is a quaternary ammonium anticholinergic agent that emerged as a significant therapeutic option for the management of urinary frequency and urge incontinence.[1][2][3] Its development in the mid-20th century marked an important step in the pharmacological approach to treating bladder detrusor muscle overactivity. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, the methodologies of its pharmacological screening, its mechanism of action, and the quantitative results from early clinical evaluations. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of antispasmodic agents and the historical context of urological pharmacology.

Chemical Synthesis

A general, hypothetical synthesis pathway is outlined below:

Early Pharmacological Screening

The initial pharmacological evaluation of this compound would have relied on the established screening methods for antispasmodic and anticholinergic agents prevalent in the 1960s and 1970s.[5][6] These methods primarily involved in vitro organ bath studies and in vivo animal models to assess the compound's activity on smooth muscle contraction.

In Vitro Assessment: The Organ Bath Technique

The organ bath was a cornerstone of pharmacological research during this period, allowing for the study of isolated tissues in a controlled environment.[7][8]

Experimental Protocol for In Vitro Bladder Contractility Study:

-

Tissue Preparation: Urinary bladder strips from laboratory animals (e.g., guinea pigs, rats) were dissected and mounted in an organ bath chamber.

-

Physiological Solution: The chamber was filled with a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at a constant temperature (typically 37°C), and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain tissue viability.

-

Induction of Contraction: Smooth muscle contraction was induced by the addition of a cholinergic agonist, such as acetylcholine or carbachol, to the organ bath.

-

Drug Administration: this compound bromide, at varying concentrations, was added to the bath to determine its ability to inhibit or reverse the agonist-induced contractions.

-

Measurement of Response: The tension of the bladder strip was measured using a force transducer and recorded on a polygraph or a similar recording device. The inhibitory effect of this compound was quantified by measuring the reduction in the contractile response.

Mechanism of Action: Anticholinergic Activity

This compound exerts its antispasmodic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors in the bladder detrusor muscle.[5][9] Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, stimulates these receptors to induce bladder contraction and micturition. By blocking these receptors, this compound reduces the frequency and intensity of detrusor muscle contractions, thereby increasing bladder capacity and reducing the sensation of urgency.[1]

The signaling pathway initiated by acetylcholine in the detrusor muscle primarily involves M2 and M3 muscarinic receptor subtypes. The binding of acetylcholine to these receptors activates G-proteins, leading to a cascade of intracellular events that ultimately result in smooth muscle contraction. This compound, by competitively binding to these receptors, interrupts this signaling cascade.

Clinical Development and Efficacy

Early clinical trials of this compound focused on its efficacy in treating urinary frequency, urgency, and incontinence. These studies often employed urodynamic assessments, such as cystometry, to objectively measure the drug's effect on bladder function.

Experimental Protocol for Urodynamic Studies (Cystometry):

-

Patient Preparation: Patients would empty their bladder before the procedure. A small catheter was then inserted into the bladder through the urethra to fill the bladder and another to measure bladder pressure. A rectal catheter was often used to measure abdominal pressure.

-

Bladder Filling: The bladder was slowly filled with a sterile saline solution at a controlled rate.

-

Data Recording: Throughout the filling process, bladder pressure, abdominal pressure, and the volume of fluid infused were continuously recorded. Detrusor pressure was calculated by subtracting abdominal pressure from bladder pressure.

-

Patient Feedback: Patients were asked to report their sensations of bladder filling, including the first sensation of filling, the first desire to void, and a strong urge to void.

-

Assessment of Involuntary Contractions: The presence and magnitude of involuntary detrusor contractions were noted.

-

Measurement of Bladder Capacity: The maximum cystometric capacity was determined as the volume at which the patient felt a strong urge to void or when a significant involuntary contraction occurred.

Quantitative Clinical Trial Data

The following tables summarize quantitative data from early clinical trials of this compound. It is important to note that some studies used this compound carrageenate, a different salt form, which may have different pharmacokinetic properties but a similar pharmacodynamic effect.

Table 1: Efficacy of this compound Carrageenate in Female Urge Incontinence [10]

| Parameter | Baseline (Reference Period) | After this compound Treatment | Percentage Change |

| Total Number of Micturitions | - | - | ~20% Decrease |

| Urge Incontinence Episodes | - | - | ~75% Decrease |

| Average Micturition Volume | - | - | ~25% Increase (vs. Placebo) |

Table 2: Urodynamic Effects of this compound Bromide [1]

| Urodynamic Parameter | Before this compound | After this compound |

| Detrusor Pressure | - | Reduced |

| Urinary Flow | - | Reduced |

| Bladder Capacity | - | Considerably Increased |

| Residual Urine | - | All subjects developed |

Note: Specific numerical values for baseline and post-treatment in Table 2 were not provided in the cited abstract.

Side Effects and Clinical Considerations

A notable side effect of orally administered this compound bromide is the potential for esophageal ulceration.[1] This is thought to be due to the localized corrosive effect of the tablet if it is not taken with sufficient fluid or in an upright position. Other side effects are consistent with its anticholinergic properties and include dry mouth, blurred vision, and constipation.

Conclusion

This compound represents a historically significant development in the pharmacological management of bladder overactivity. Its journey from synthesis and preclinical screening to clinical application demonstrates the classical methods of drug discovery and evaluation. The in-depth understanding of its anticholinergic mechanism of action at the muscarinic receptors of the detrusor muscle provided a rational basis for its therapeutic use. While newer, more selective agents have since been developed, the study of this compound's historical development offers valuable insights into the evolution of urological pharmacology and the enduring principles of antispasmodic therapy. The detailed examination of its pharmacological profile and the quantitative outcomes of its clinical trials provide a robust foundation for researchers and clinicians in the field of drug development and urology.

References

- 1. An urodynamic study of this compound bromide in bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound bromide (Cetiprin). Its effect on bladder pressure and urinary flow in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN108558860B - Method for synthesizing umeclidinium bromide - Google Patents [patents.google.com]

- 5. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical trial of this compound bromide in nocturnal frequency of old age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Anticholinergic - Wikipedia [en.wikipedia.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In Vitro Metabolite Identification of Emepronium Bromide: A Technical Guide

Introduction

Emepronium bromide is a quaternary ammonium anticholinergic agent previously used to treat urinary frequency and incontinence. Understanding the metabolic fate of a drug candidate is a critical component of drug development, providing insights into its efficacy, potential toxicity, and drug-drug interactions. In vitro metabolism studies are essential for identifying the metabolic pathways and the enzymes responsible for a drug's biotransformation.

This technical guide provides a comprehensive overview of the methodologies used to identify the in vitro metabolites of this compound bromide. Due to a lack of specific published studies on the in vitro metabolism of this compound bromide, this guide is based on established principles of drug metabolism, particularly for quaternary ammonium compounds, and outlines a proposed investigational approach.

Predicted Metabolic Pathways

Based on the structure of this compound bromide, which features a quaternary ammonium group, two phenyl rings, and an ethyl-sec-butylamine moiety, the predicted primary metabolic pathways involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes.[1][2][3] These may include:

-

Hydroxylation: The addition of a hydroxyl group (-OH) to the aliphatic side chain or the phenyl rings.

-

N-dealkylation: The removal of one of the ethyl or methyl groups from the quaternary ammonium nitrogen.

-

Oxidation: Further oxidation of hydroxylated metabolites to form ketones or carboxylic acids.

It is important to note that as a quaternary ammonium compound, this compound bromide is expected to have limited metabolism.

Experimental Protocols

The following sections detail the proposed experimental protocols for the identification of this compound bromide metabolites in vitro.

In Vitro Incubation with Human Liver Microsomes

Objective: To generate metabolites of this compound bromide using a subcellular fraction rich in CYP enzymes.

Materials:

-

This compound bromide

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/shaking water bath (37°C)

Procedure:

-

Prepare a stock solution of this compound bromide in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound bromide stock solution to the mixture.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

Analytical Methodology: LC-MS/MS

Objective: To separate, detect, and identify the parent drug and its metabolites in the incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Proposed):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Proposed):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan for metabolite profiling and product ion scan for structural elucidation.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for the formation of this compound bromide metabolites over a 120-minute incubation period with human liver microsomes. The data is expressed as the peak area response from the LC-MS/MS analysis.

Table 1: Peak Area of this compound Bromide and its Putative Metabolites

| Time (min) | This compound Bromide | Hydroxylated Metabolite (M1) | N-dealkylated Metabolite (M2) | Oxidized Metabolite (M3) |

| 0 | 1,000,000 | 0 | 0 | 0 |

| 15 | 850,000 | 50,000 | 25,000 | 5,000 |

| 30 | 700,000 | 120,000 | 60,000 | 15,000 |

| 60 | 500,000 | 250,000 | 125,000 | 40,000 |

| 120 | 200,000 | 400,000 | 200,000 | 80,000 |

Table 2: Percentage of Total Drug-Related Material

| Time (min) | This compound Bromide (%) | Hydroxylated Metabolite (M1) (%) | N-dealkylated Metabolite (M2) (%) | Oxidized Metabolite (M3) (%) |

| 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 15 | 91.4 | 5.4 | 2.7 | 0.5 |

| 30 | 78.2 | 13.4 | 6.7 | 1.7 |

| 60 | 54.6 | 27.3 | 13.7 | 4.4 |

| 120 | 22.7 | 45.5 | 22.7 | 9.1 |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Vitro Metabolism of Quaternary Ammonium Compounds and Confirmation in Human Urine by Liquid Chromatography Ion-Mobility High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation into the Metabolism of Quaternary Ammonium Compound Disinfectants by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chiral Separation and Stereoselective Activity of Emepronium Enantiomers

Abstract

Emepronium is a quaternary ammonium anticholinergic agent used to treat urinary frequency and urge incontinence by antagonizing muscarinic receptors in the bladder.[1][2] As a chiral compound, it exists as two enantiomers, (R)-Emepronium and (S)-Emepronium. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[3][4][5] One enantiomer, the eutomer, is often responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to adverse effects.[4][5] Therefore, the separation and individual characterization of this compound enantiomers are critical for optimizing its therapeutic profile and ensuring patient safety.

This technical guide provides a comprehensive framework for the chiral separation and functional analysis of this compound enantiomers. While specific published data on the stereoselective separation and activity of this compound are scarce, this document outlines the established methodologies and principles that form the basis for such an investigation. It includes detailed, adaptable experimental protocols for chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), structured tables for data presentation, and conceptual diagrams to illustrate workflows and mechanisms of action.

Methodologies for Chiral Separation

The direct separation of enantiomers is most commonly achieved using chromatographic or electrophoretic techniques where a chiral selector is introduced into the system.[6] This can be a chiral stationary phase (CSP) in HPLC or a chiral additive in the mobile phase (HPLC) or background electrolyte (CE).[7][8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[9][10] The most common approach involves the use of a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[8][11] Polysaccharide-based and cyclodextrin-based CSPs are widely used for their broad applicability.[7][12]

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening:

-

Objective: Identify a suitable chiral stationary phase (CSP) for separating this compound enantiomers.

-

Columns: Screen a set of polysaccharide-based columns (e.g., Chiralpak IA/IB/IC, Chiralcel OD/OJ) and cyclodextrin-based columns (e.g., Cyclobond I, Astec Chirobiotic V).[7][12]

-

Mobile Phase (Normal Phase): Start with a primary mobile phase of n-Hexane/Ethanol/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v). DEA is often used to improve the peak shape of basic analytes.

-

Mobile Phase (Reversed Phase): For applicable columns, screen with a mobile phase of Acetonitrile/Aqueous Buffer (e.g., 20 mM ammonium bicarbonate, pH 9.0) (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Temperature: 25 °C.

-

-

Method Optimization:

-

Once initial separation is observed, optimize the resolution (Rs > 1.5) and analysis time.

-

Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., ethanol, isopropanol) and the acidic/basic additive.

-

Temperature: Evaluate the effect of column temperature (e.g., 15-40 °C) on selectivity and resolution.

-

Flow Rate: Adjust the flow rate to balance analysis time and efficiency.

-

Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high efficiency, short analysis times, and low consumption of reagents, making it an excellent alternative to HPLC.[13][14] Chiral separation in CE is typically achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (BGE).[15][16]

Experimental Protocol: Chiral CE Method Development

-

Selector Screening and BGE Optimization:

-

Objective: Identify an effective chiral selector and optimal BGE conditions.

-

Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

-

Background Electrolyte (BGE): Start with a 50 mM phosphate buffer at pH 2.5. Low pH is often effective for basic compounds.

-

Chiral Selector Screening: Individually add various neutral and charged cyclodextrins (CDs) to the BGE.

-

Selector Concentration: Screen a concentration range (e.g., 5-20 mg/mL).

-

-

Method Optimization:

-

BGE pH: Evaluate the effect of pH (e.g., 2.5 to 7.0) on electrophoretic mobility and enantiomeric resolution.

-

Voltage: Optimize the separation voltage (e.g., 15-30 kV).

-

Temperature: Control the capillary temperature (e.g., 15-30 °C) to improve reproducibility and resolution.

-

Organic Modifier: Add an organic modifier like methanol or acetonitrile (5-20%) to the BGE to potentially enhance selectivity.

-

Quantitative Data Presentation